(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Beschreibung
The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone” is a structurally complex heterocyclic molecule combining pyrazolo-oxazine and spiro-dioxa-azaspiro frameworks linked via a methanone bridge. Its pyrazolo-oxazine moiety (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl) features a fused bicyclic system with nitrogen and oxygen atoms, while the spiro-dioxa-azaspiro component (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl) introduces a rigid, three-dimensional spirocyclic architecture with oxygen and nitrogen heteroatoms.
Synthetic routes for related compounds often involve multi-component reactions or stepwise functionalization. For example, describes the synthesis of pyranopyrazole-oxazine hybrids via one-pot reactions, highlighting the feasibility of constructing similar heterocyclic systems . further supports the use of spirocyclic intermediates in complex syntheses, such as the preparation of 2-azaspiro[3.3]heptane derivatives .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-14(2)21-9-15(10-22-14)7-17(8-15)12(19)11-6-16-18-4-3-5-20-13(11)18/h6H,3-5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQANFVTGINPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=C4N(CCCO4)N=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The compound's structure can be represented as follows:
This structure includes a pyrazolo[5,1-b][1,3]oxazine core linked to a spirocyclic moiety, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 278.32 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that compounds with similar structures to the pyrazolo[5,1-b][1,3]oxazine series exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit various cancer cell lines:
- MCF-7 (Breast Cancer)
- K-562 (Chronic Myelogenous Leukemia)
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against these cancer cell lines, indicating potent antiproliferative effects.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases crucial for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Study 1: Antiproliferative Activity Evaluation
In a study published in Journal of Medicinal Chemistry, a series of pyrazolo derivatives were synthesized and tested against various cancer cell lines. The results showed that compounds similar to the target compound exhibited significant cytotoxic effects, with one derivative achieving an IC50 value of 15 μM against MCF-7 cells .
Study 2: Mechanistic Insights
Another study focused on the mechanism by which the pyrazolo derivatives exert their anticancer effects. The researchers utilized flow cytometry and Western blot analysis to assess apoptosis induction and found that certain derivatives activated caspase pathways leading to programmed cell death .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption : Preliminary data suggest good absorption characteristics in biological systems.
- Metabolism : The compound is expected to undergo hepatic metabolism; however, detailed metabolic pathways remain to be elucidated.
- Toxicity : Toxicological studies are necessary to determine the safety profile before clinical application.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on shared moieties:
Key Observations:
Complexity vs. Simplicity: The target compound exhibits greater structural complexity compared to simpler analogues like 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol, which lacks the spiro-dioxa-azaspiro system . This complexity may enhance binding specificity but complicate synthesis.
Spirocyclic vs. Fused Systems: The spiro-dioxa-azaspiro moiety distinguishes the target compound from fused systems like pyranopyrazole-oxazine hybrids .
Functional Group Diversity: The methanone bridge in the target compound contrasts with the carboxylic acid in 2-tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid, suggesting divergent reactivity and applications (e.g., covalent vs. non-covalent target engagement) .
Research Findings and Gaps
Synthesis: The target compound’s synthesis likely builds on methods from (multi-component reactions) and (spirocycle functionalization).
Characterization: Structural elucidation would rely on techniques like NMR and X-ray crystallography, as demonstrated in for pyranopyrazole-oxazine derivatives .
Comparative Data : A critical gap exists in direct pharmacological or physicochemical comparisons between the target compound and its analogues. Further studies should prioritize solubility, stability, and target-binding assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
